2-pyridin-3-yl-3H-pyrimidin-4-one
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Overview
Description
2-(Pyridin-3-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)pyrimidin-4(1H)-one typically involves the condensation of pyridine-3-carboxaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, potentially altering the compound’s biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-8-3-5-11-9(12-8)7-2-1-4-10-6-7/h1-6H,(H,11,12,13) |
InChI Key |
RBYRTULDUOUZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
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